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Compound of Interest

Compound Name: 3',4',5'-Trimethoxyacetophenone

Cat. No.: B153969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3',4',5'-
Trimethoxyacetophenone, a key intermediate in the synthesis of various biologically active

compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules by providing information about the chemical environment of individual nuclei.[1]

¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons and

their neighboring environments.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.22 s 2H H-2', H-6'

3.93 d (J = 2.5 Hz) 9H 3 x -OCH₃

2.60 s 3H -COCH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)[2]

¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

196.9 C=O

153.1 C-3', C-5'

143.1 C-4'

132.5 C-1'

105.9 C-2', C-6'

60.9 p-OCH₃

56.3 m-OCH₃

26.4 -COCH₃

Solvent: CDCl₃[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3]
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Wavenumber (cm⁻¹) Intensity Assignment

~1680 Strong C=O (Aryl ketone) stretching

~1580, ~1500 Medium-Strong C=C (Aromatic) stretching

~1250-1000 Strong C-O (Ether) stretching

~3000-2850 Medium C-H (sp³) stretching

~3100-3000 Weak C-H (sp²) stretching

Sample Preparation: KBr wafer or thin film[4]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions,

providing information about the molecular weight and fragmentation pattern of a compound.[5]

m/z Relative Intensity (%) Assignment

210 High [M]⁺ (Molecular Ion)

195 High [M - CH₃]⁺

167 Medium [M - COCH₃]⁺

139 Medium [M - COCH₃ - CO]⁺

Ionization Method: Electron Ionization (EI)[4]

Experimental Protocols
NMR Spectroscopy
Sample Preparation: A solution of 5-10 mg of 3',4',5'-Trimethoxyacetophenone is prepared in

approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1] A small amount of

tetramethylsilane (TMS) is added as an internal standard.[1] The solution is then filtered into an

NMR tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_4_5_-Trimethoxyacetophenone
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://pubchem.ncbi.nlm.nih.gov/compound/3_4_5_-Trimethoxyacetophenone
https://www.benchchem.com/product/b153969?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.benchchem.com/pdf/Application_Notes_Protocols_NMR_Spectroscopy_for_the_Structure_Elucidaion_of_Complex_Organic_Molecules.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[2] For ¹H

NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-

220 ppm.

IR Spectroscopy
Sample Preparation (Thin Solid Film Method): A small amount of solid 3',4',5'-
Trimethoxyacetophenone is dissolved in a volatile solvent like methylene chloride.[6] A drop

of this solution is placed on a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to

evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often

via gas chromatography (GC-MS) or direct infusion.[7] In the electron ionization (EI) source, the

sample molecules are bombarded with high-energy electrons, causing them to ionize and

fragment.[7]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer.[7] A detector then records the abundance of

each ion.[7]
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Caption: General workflow for spectroscopic analysis.
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Caption: Key mass spectral fragmentations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. rsc.org [rsc.org]

3. amherst.edu [amherst.edu]

4. 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. fiveable.me [fiveable.me]

6. orgchemboulder.com [orgchemboulder.com]

7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Spectroscopic Profile of 3',4',5'-
Trimethoxyacetophenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b153969#spectroscopic-data-of-3-4-5-
trimethoxyacetophenone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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